N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-nitrobenzamide
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Overview
Description
N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-nitrobenzamide is a complex organic compound that belongs to the class of benzotriazole derivatives This compound is characterized by its unique structure, which includes a fluorophenyl group, a methyl group, and a nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-nitrobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-fluoroaniline with methyl 2-nitrobenzoate under specific conditions to form an intermediate product. This intermediate is then subjected to cyclization reactions to form the benzotriazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Cyclization: The benzotriazole ring can be formed through cyclization reactions involving the intermediate compounds.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as sodium borohydride for reduction reactions, and catalysts such as palladium for coupling reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions include various substituted benzotriazole derivatives, which can be further modified to introduce additional functional groups for specific applications .
Scientific Research Applications
N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Materials Science: The compound’s stability and electronic properties make it suitable for use in the development of advanced materials.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]nicotinamide
- 3-chloro-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-methoxybenzamide
Uniqueness
N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorophenyl and nitrobenzamide groups contribute to its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C20H14FN5O3 |
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Molecular Weight |
391.4 g/mol |
IUPAC Name |
N-[2-(4-fluorophenyl)-6-methylbenzotriazol-5-yl]-4-nitrobenzamide |
InChI |
InChI=1S/C20H14FN5O3/c1-12-10-18-19(24-25(23-18)15-8-4-14(21)5-9-15)11-17(12)22-20(27)13-2-6-16(7-3-13)26(28)29/h2-11H,1H3,(H,22,27) |
InChI Key |
ZKUPLKNJPIWLCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)F |
Origin of Product |
United States |
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